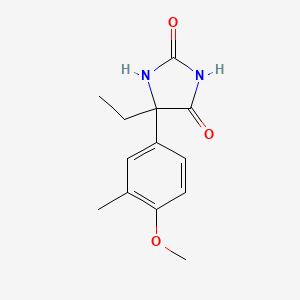

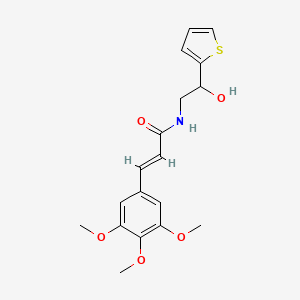

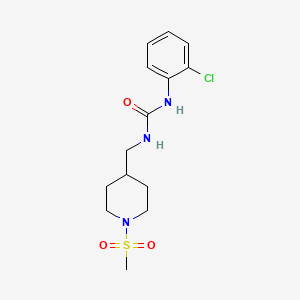

2-methoxy-5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-methoxy-5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry and materials science. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the formation of key intermediates such as substituted benzaldehydes or hydrazinobenzenesulfonamides, followed by further chemical transformations to introduce additional functional groups . For example, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . A similar approach could be envisioned for the synthesis of the compound , with the appropriate selection of starting materials and reaction conditions tailored to introduce the thiophen-2-yl and pyridazinyl moieties.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic techniques such as MS, IR, NMR, and UV-Visible spectroscopy, as well as crystallography . These techniques can provide detailed information about the functional groups present, the tautomeric forms, and the overall geometry of the molecule. For instance, Schiff base derivatives of benzenesulfonamide have been shown to exist in enol-imine forms and have been structurally characterized . Similar analytical methods would be applied to the compound to elucidate its molecular structure.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of chemosensors or ligands for metal coordination . For example, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine has been found to selectively bind to Ag(+) ions, demonstrating its potential as a chemosensor . Additionally, N-[2-(pyridin-2-yl)ethyl] derivatives of benzenesulfonamide have been reported as prospective ligands for metal coordination . These findings suggest that the compound may also have the ability to interact with metal ions or participate in other specific chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents . Schiff base derivatives, for instance, exhibit photochromic and thermochromic characteristics due to tautomerism . The introduction of various substituents can also affect the compound's ability to form hydrogen bonds and engage in (\pi)-(\pi) stacking interactions, which are important for the supramolecular assembly . These properties would need to be experimentally determined for the compound to fully understand its behavior in different environments.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Antimicrobial Activity

Research by Sarvaiya et al. (2019) focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide derivatives. These synthesized compounds were evaluated for antimicrobial activity against various bacteria and fungi, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Photodynamic Therapy and Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) explored the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yields, making them suitable for Type II photosensitizers in photodynamic therapy, an alternative treatment for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Idiopathic Pulmonary Fibrosis Treatment

Norman (2014) discussed the use of phosphatidylinositol 3-kinase inhibitors, including sulfonamide derivatives, for treating idiopathic pulmonary fibrosis. This study presents the compound as part of a broader class of molecules being explored for therapeutic applications in lung diseases (Norman, 2014).

Propiedades

IUPAC Name |

2-methoxy-5-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-13-5-7-15(25-2)17(12-13)27(23,24)19-9-10-21-18(22)8-6-14(20-21)16-4-3-11-26-16/h3-8,11-12,19H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBCZYUTKSXSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2547054.png)

![3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547059.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide](/img/structure/B2547063.png)

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)